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Compound of Interest

Compound Name: 1-Cyclopropoxy-2-fluorobenzene
CAS No.: 1243459-26-8
Cat. No.: B1456285
. J

CAS Number: 1243459-26-8 Synonyms: 2-Fluorophenyl cyclopropy! ether; 1-
(Cyclopropyloxy)-2-fluorobenzene[1]

Chemical Identity & Physicochemical Profile[1][2][3]
[4]

1-Cyclopropoxy-2-fluorobenzene represents a strategic scaffold in modern medicinal
chemistry, combining the metabolic robustness of the cyclopropyl ether motif with the
bioisosteric properties of the ortho-fluorine substituent.[1]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1456285?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-2-fluorobenzene
https://www.benchchem.com/product/b1456285?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-2-fluorobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Data Note
CAS Number 1243459-26-8 Primary Identifier
Molecular Formula CoHoFO
Molecular Weight 152.17 g/mol
Benzene ring, 1-F, 2-O- o
Structure Ortho substitution pattern
Cyclopropyl
Higher lipophilicity than
Predicted LogP ~25-2.8 J Pop Y
methoxy analog
Fluorine modulates ether
H-Bond Acceptors 2(F, 0O o
oxygen basicity
Physical State Colorless to pale yellow liquid (Predicted based on analogs)

Strategic Value in Drug Design
o Metabolic Stability: The cyclopropyl group impedes oxidative
-dealkylation (a common clearance pathway for methoxy/ethoxy groups) due to the high

bond dissociation energy of the cyclopropyl C-H bonds and the strain preventing formation of
oxocarbenium intermediates.[1]

» Conformational Restriction: The ortho-fluorine atom exerts a "fluorine effect," influencing the
preferred conformation of the ether linkage relative to the aromatic ring, often locking the
molecule in a bioactive pose.[1]

 Lipophilicity: The cyclopropyl group adds lipophilicity without the entropic penalty of a flexible
propyl chain, improving membrane permeability.[1]

Synthesis Strategies

The installation of a cyclopropyl ether linkage on an electron-rich or neutral aromatic ring (like
2-fluorophenol) is synthetically challenging.[1] Traditional Williamson ether synthesis (S

2) fails because cyclopropyl halides do not undergo nucleophilic substitution easily due to ring
strain and I-strain.[1]
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Two primary routes are recommended: Copper-Catalyzed Chan-Lam Coupling (Preferred) and
Simmons-Smith Cyclopropanation.[1]

Route A: Copper-Catalyzed Chan-Lam Coupling
(Preferred)

This method utilizes cyclopropylboronic acid or potassium cyclopropyl trifluoroborate.[1] It is
scalable and tolerates the ortho-fluorine substituent.[1]

Mechanism: Oxidative coupling involving a Cu(ll)/Cu(lll) catalytic cycle.[1] Reagents: 2-
Fluorophenol, Cyclopropylboronic acid, Cu(OAc)z, Base (Pyridine/EtsN), Oxygen (air).[1]

Detailed Protocol

e Reaction Setup: To a round-bottom flask equipped with a stir bar, add:
o 2-Fluorophenol (1.0 equiv)[1]
o Cyclopropylboronic acid (2.0 equiv) - Excess is required due to protodeboronation.[1]

o Copper(ll) acetate (Cu(OAc)2) (1.0 equiv) - Stoichiometric copper is often more reliable
than catalytic for this specific transformation, though catalytic variants (10-20 mol%) with
bipyridine ligands exist.[1]

o Sodium carbonate (Na2CO3) (2.0 equiv)[1]
o Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.2 M concentration).[1]

o Oxidation: If using catalytic Cu, add 2,2'-bipyridine (1.0 equiv) and heat to 70°C under an
atmosphere of dry air or Oz (balloon).[1] For stoichiometric Cu, heat to 70°C open to air (with
a drying tube).[1]

¢ Incubation: Stir vigorously at 70°C for 16—24 hours. Monitor by TLC/LC-MS for the
disappearance of the phenol.[1]

o Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts.[1]
Wash the pad with DCM.[1]
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 Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel,
Hexanes/EtOAc gradient).[1] The product is typically a non-polar oil.[1]

Route B: Simmons-Smith Cyclopropanation

This route constructs the cyclopropane ring after ether formation.[1]
Step 1: Vinyl Ether Synthesis React 2-fluorophenol with 1,2-dibromoethane followed by
elimination, or use acetylene gas (less common in lab scale).[1] A practical lab method involves

coupling 2-fluorophenol with vinyl acetate (using Ir-catalysis) or simple alkylation with 2-
chloroethyl p-toluenesulfonate followed by elimination.[1]

Step 2: Cyclopropanation Reagents: Diethylzinc (EtzZn), Diiodomethane (CHzI2), DCM.[1]

Dissolve the 2-fluorophenyl vinyl ether in dry DCM under Argon.[1]

Cool to 0°C. Add Et2Zn (2.0 equiv, 1.0 M in hexanes) dropwise.

Add CHzl2 (2.0 equiv) dropwise.[1] (Caution: Exothermic).[1]

Allow to warm to RT and stir for 12 hours.

Quench with saturated NH4Cl.[1] Extract with DCM.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the synthesis route based
on available starting materials and scale.
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Target: 1-Cyclopropoxy-2-fluorobenzene
(CAS 1243459-26-8)

Starting Material:
2-Fluorophenol

l

Select Methodology

Preferred for Scale/Simplicity \ If Boronic Acid Unavailable

Route A: Chan-Lam Coupling Route B: Simmons-Smith

(Direct C-O Bond Formation) (Vinyl Ether Intermediate)

Step 1: Vinyl Ether Synthesis
(2-Fluorophenyl vinyl ether)

Reagents: Cyclopropylboronic acid,
Cu(OAc)2, Na2C0O3, 70°C

Step 2: Et2Zn + CH2I2
(Cyclopropanation)

Purified Product

(>98% Purity)

Click to download full resolution via product page
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Figure 1: Synthetic workflow for 1-Cyclopropoxy-2-fluorobenzene comparing Chan-Lam and
Simmons-Smith routes.

Applications in Drug Discovery[5]

The 1-cyclopropoxy-2-fluorobenzene moiety appears in patent literature and medicinal
chemistry campaigns as a robust replacement for methoxy-benzene or difluoromethoxy-
benzene groups.[1]

Case Study: Kinase Inhibition (ALK/ROS1)

In the optimization of crizotinib analogs and other ALK inhibitors, the cyclopropyl ether is used
to fill hydrophobic pockets (e.g., the "selectivity pocket" in kinases) where a methyl group is too
small and an isopropy! group is too bulky.[1]

o Mechanism: The 2-fluoro group locks the ether conformation, directing the cyclopropyl group
into a lipophilic sub-pocket.[1]

o Outcome: Improved potency and reduced clearance relative to the O-ethyl analog.[1]

Case Study: Inmunomodulators (Cereblon Ligands)

Analogs of thalidomide and lenalidomide containing fluorinated aryl ethers have been explored.
[1] The 1-cyclopropoxy-2-fluorobenzene unit serves as a solvent-exposed tail that can
modulate physicochemical properties (solubility, permeability) without disrupting the core
binding to Cereblon (CRBN).[1]

Safety & Handling
e Hazards: As a fluorinated ether, this compound is likely flammable and a skin/eye irritant.[1]

o Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While cyclopropyl ethers
are stable, the ortho-fluorine can make the ring slightly more susceptible to nucleophilic
attack under extreme conditions.[1]

e Analytical QC:

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1456285?utm_src=pdf-body
https://www.benchchem.com/product/b1456285?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-2-fluorobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-2-fluorobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-2-fluorobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-2-fluorobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-2-fluorobenzene
https://www.benchchem.com/product/b1456285?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-2-fluorobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-2-fluorobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-2-fluorobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o H NMR (CDCIs): Look for the cyclopropyl multiplet at  0.6—0.9 ppm (4H) and the methine
proton at 6 3.7-3.9 ppm (1H).[1] The aromatic region will show the characteristic splitting
pattern of an ortho-disubstituted benzene.[1]

o 19F NMR: Essential for confirming the presence and integrity of the fluorine substituent
(typically around -130 to -140 ppm).[1]
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o Patent Literature:lsoindoline compound and preparation method (EP3896062A1). Google
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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